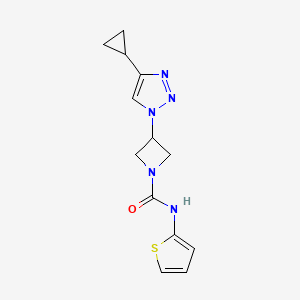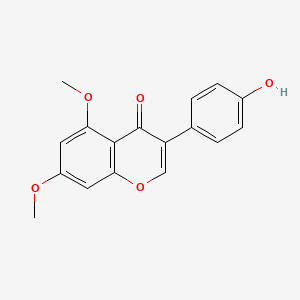![molecular formula C23H18FN5O B2825321 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline CAS No. 1788531-91-8](/img/structure/B2825321.png)
1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoline is a heterocyclic organic compound that is an important building block in many pharmaceuticals and organic materials . The 1,2,3-triazole ring is a versatile structure found in many pharmaceuticals and biologically active compounds . The presence of the fluorobenzyl group could potentially enhance the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indoline ring, a 1,2,3-triazole ring, a pyridine ring, and a fluorobenzyl group . These functional groups could potentially interact with biological targets in a variety of ways .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocycles could potentially result in a high degree of polarity and potentially high solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that compounds derived from pyridin-4-yl and 1,2,4-triazole structures, similar to the one , exhibit significant antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial properties, finding that many of the compounds displayed good to moderate activity. This indicates the potential of 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline in antimicrobial applications (Bayrak et al., 2009).
Organometallic Chemistry
The chemical structure of interest is closely related to organometallic compounds involving fluorobenzyl groups. Yin et al. (2004) conducted a study on the synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid, revealing insights into the complex nature of such compounds. This could be relevant for applications in materials science and catalysis (Yin et al., 2004).
Anticonvulsant Activity
Compounds similar to this compound have been explored for their anticonvulsant activities. Kelley et al. (1995) synthesized a series of (fluorobenzyl)triazolo[4,5-c]pyridines and tested them for anticonvulsant activity, revealing potential therapeutic applications for seizure disorders (Kelley et al., 1995).
Antiallergic Agents
The structure also has implications in the development of antiallergic agents. Menciu et al. (1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides and found that they exhibited significant antiallergic potency. This suggests potential for the subject compound in the treatment of allergies (Menciu et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O/c24-19-7-3-1-6-18(19)15-29-22(17-9-12-25-13-10-17)21(26-27-29)23(30)28-14-11-16-5-2-4-8-20(16)28/h1-10,12-13H,11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPORJLOEOMCLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)CC4=CC=CC=C4F)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2825240.png)
![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)




![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)
![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)

